4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one
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Overview
Description
4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one is a complex organic compound that features an indole core, a piperazine ring, and a methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one typically involves a multistep process. One common method includes the condensation of indole with 4-methoxyphenylglyoxal and Meldrum’s acid . This reaction is carried out under reflux conditions in ethanol with piperidine as a catalyst. The resulting intermediate is then further reacted with piperazine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site on tubulin, disrupting microtubule dynamics and inhibiting cell division.
Comparison with Similar Compounds
Similar Compounds
3-(3-Oxobutyl)-1H-indole: A simpler indole derivative with similar structural features.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole and piperazine structures.
Uniqueness
4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one is unique due to its combination of an indole core, a piperazine ring, and a methoxyphenyl sulfonyl group
Properties
Molecular Formula |
C23H27N3O4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C23H27N3O4S/c1-30-19-9-11-20(12-10-19)31(28,29)26-15-13-25(14-16-26)23(27)8-4-5-18-17-24-22-7-3-2-6-21(18)22/h2-3,6-7,9-12,17,24H,4-5,8,13-16H2,1H3 |
InChI Key |
VIGGMNUTOQQDAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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